Gemifloxacin, (S)-

Descripción

Historical Context and Evolution of Fluoroquinolone Antibiotics

The journey of quinolone antibiotics began in 1962 with the discovery of nalidixic acid, the first member of this class. nih.govresearchgate.netnih.gov Nalidixic acid had a limited spectrum, primarily effective against Gram-negative bacteria, and was suitable mainly for treating urinary tract infections due to its modest oral absorption. nih.gov The initial quinolones paved the way for extensive structural modifications to enhance antimicrobial activity and improve pharmacokinetic properties. nih.govresearchgate.net

A significant breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone nucleus. researchgate.netnih.gov This led to the development of the second-generation fluoroquinolones, such as norfloxacin (B1679917), ciprofloxacin (B1669076), and ofloxacin. nih.govresearchgate.netnih.gov These compounds exhibited a broader spectrum of activity, including high potency against Gram-negative bacteria and moderate activity against Gram-positive species. nih.gov

Subsequent research focused on enhancing the activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and anaerobes. nih.govresearchgate.net This led to the emergence of third-generation fluoroquinolones, like sparfloxacin, which were biochemically altered for improved Gram-positive coverage. crstoday.com The evolution continued into the fourth generation, driven by the need to combat rising bacterial resistance and to further broaden the antimicrobial spectrum. nih.govresearchgate.net

Positioning of Gemifloxacin (B1671427), (S)- as a Fourth-Generation Fluoroquinolone in Research

Gemifloxacin is classified as a fourth-generation fluoroquinolone. nu.edu.saekb.egnih.gov This generation is characterized by an enhanced spectrum of activity against Gram-positive bacteria, including multi-drug resistant Streptococcus pneumoniae (MDRSP), as well as atypical pathogens and some anaerobes, while maintaining activity against Gram-negative bacteria. crstoday.comdrugbank.comnih.gov

The key structural modifications in Gemifloxacin that contribute to its fourth-generation status include a unique C-7 side chain, a substituted pyrrolidine (B122466) ring with a methoxyimino group. fda.govchemicalbook.com This structure enhances its affinity for its bacterial targets. ekb.eg A defining feature of Gemifloxacin's mechanism is its dual-targeting action. It effectively inhibits both DNA gyrase and topoisomerase IV, the two essential type II topoisomerase enzymes required for bacterial DNA replication, transcription, and repair. fda.govchemicalbook.compatsnap.com This dual inhibition is particularly significant in S. pneumoniae, where it can overcome resistance that arises from mutations in a single target. fda.govnu.edu.sa Research has shown Gemifloxacin to be highly potent against pneumococcal strains, including those resistant to other fluoroquinolones like ciprofloxacin. nih.govasm.org

Current Research Paradigms and Unresolved Questions Pertaining to Gemifloxacin, (S)-

Contemporary research on Gemifloxacin continues to explore its full potential and address remaining questions. A major focus is on combating antimicrobial resistance. Studies investigate its efficacy against clinical isolates with defined resistance mechanisms, such as mutations in topoisomerase genes and efflux pumps. asm.orgdrugs.com Gemifloxacin has shown activity against some strains with double mutations in both DNA gyrase and topoisomerase IV, although the clinical significance of this in vitro finding is still being evaluated. fda.govdrugs.com

Another area of active investigation is the development of novel drug delivery systems to enhance therapeutic effectiveness. For instance, the synthesis of Gemifloxacin-conjugated silver nanoparticles has been explored, which demonstrated amplified antibacterial and antibiofilm activity against human pathogens like Proteus mirabilis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Furthermore, research into the pharmacokinetics of Gemifloxacin seeks to understand the mechanisms that influence its bioavailability. Studies using Caco-2 cell models have investigated the role of efflux transporters, such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Protein 2 (MRP2), and Breast Cancer Resistance Protein (BCRP), in its intestinal absorption. nih.govelsevierpure.com These studies suggest that efflux transporters may limit the oral bioavailability of Gemifloxacin, and inhibiting them could potentially enhance its absorption. nih.govelsevierpure.com Unresolved questions pertain to the clinical strategies to overcome this efflux-mediated resistance and the long-term implications of its use on the development of resistance. nih.gov

Physicochemical and Analytical Profile

Physicochemical Properties

Gemifloxacin is an amorphous solid that can be formulated as a mesylate salt, which appears as a white to light brown solid. fda.govnu.edu.sa Its physicochemical properties are crucial for its formulation and biological activity.

Table 1: Physicochemical Properties of Gemifloxacin

Synthesis & Analysis

The synthesis of Gemifloxacin is a multi-step process first described by LG Chemical Ltd. chemicalbook.comquickcompany.in The core of the synthesis involves coupling a novel oxime-functionalized pyrrolidine derivative with a quinoline (B57606) carboxylic acid derivative (7-chloro- or 7-fluoro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid). nu.edu.saquickcompany.in Various patents describe alternative routes and the preparation of different salts, such as the mesylate and besylate forms. quickcompany.ingoogle.com

A variety of analytical methods have been developed for the quantitative determination of Gemifloxacin in bulk, pharmaceutical, and biological samples. ekb.eg These methods are essential for quality control and pharmacokinetic studies.

Table 2: Analytical Methods for Gemifloxacin Determination

Compound Names

Table 3: List of Chemical Compounds

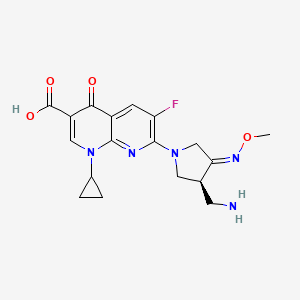

Structure

3D Structure

Propiedades

Key on ui mechanism of action |

The bactericidal action of gemifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination. Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones. The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations. Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). |

|---|---|

Número CAS |

765900-93-4 |

Fórmula molecular |

C18H20FN5O4 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

7-[(3S,4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14+/t9-/m0/s1 |

Clave InChI |

ZRCVYEYHRGVLOC-NOTZLVJDSA-N |

SMILES isomérico |

CO/N=C/1\CN(C[C@@H]1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

SMILES canónico |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F |

Color/Form |

Off-white, amorphous solid from chloroform-ethanol |

melting_point |

235-237 °C |

Solubilidad |

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0). |

Origen del producto |

United States |

Molecular Mechanisms of Action of Gemifloxacin, S

Inhibition of Bacterial Type II Topoisomerases by Gemifloxacin (B1671427), (S)-

Gemifloxacin, (S)- functions by targeting and inhibiting both DNA gyrase and topoisomerase IV, enzymes that manage the topological state of DNA within the bacterial cell. nih.gov The drug binds to the enzyme-DNA complex, stabilizing it and leading to breaks in the DNA that are fatal to the bacterium. antibioticdb.comyoutube.com This dual-targeting capability is a key feature of its mechanism. researchgate.netresearchgate.net

DNA gyrase, a type II topoisomerase composed of two GyrA and two GyrB subunits, is essential for introducing negative supercoils into DNA, a process necessary to relieve the positive superhelical twists that accumulate ahead of the replication fork. chemicalbook.comyoutube.com By inhibiting DNA gyrase, gemifloxacin blocks the relaxation of supercoiled DNA, which halts DNA replication and transcription, ultimately leading to cell death. patsnap.comtargetmol.com

The primary target of gemifloxacin can differ between bacterial species. In Streptococcus pneumoniae, DNA gyrase is considered the preferential in vivo target. chemicalbook.comnih.gov Studies selecting for resistance in pneumococci found that first-step mutations typically occur in the gyrA gene, which encodes a subunit of DNA gyrase. chemicalbook.comnih.gov Gemifloxacin inhibits the catalytic activity of purified S. pneumoniae DNA gyrase and is significantly more effective than older fluoroquinolones like ciprofloxacin (B1669076) at stabilizing the cleavable complex between the enzyme and DNA. nih.govnih.gov This enhanced stabilization of the gyrase-DNA complex is a crucial part of its potent antibacterial activity. nih.gov

Topoisomerase IV is another essential type II topoisomerase, comprised of two ParC and two ParE subunits. nih.gov Its primary role is in the decatenation, or separation, of interlinked daughter DNA molecules following replication. chemicalbook.com Inhibition of topoisomerase IV by gemifloxacin prevents the proper segregation of newly replicated chromosomes into daughter cells, which also leads to bacterial cell death. patsnap.com

In contrast to its activity in S. pneumoniae, topoisomerase IV is the preferred target for gemifloxacin in Staphylococcus aureus. chemicalbook.comresearchgate.net Research has shown that first-step resistance mutations in S. aureus exposed to gemifloxacin typically arise in the genes for topoisomerase IV. chemicalbook.comresearchgate.net

Gemifloxacin is a potent inhibitor of topoisomerase IV and is highly effective at inducing the formation of a stable, cleavage complex between the enzyme and DNA. chemicalbook.comantibioticdb.com This ternary complex (drug-enzyme-DNA) traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break, leading to lethal double-strand breaks. nih.gov In vitro studies with purified enzymes from S. pneumoniae demonstrated that gemifloxacin stimulates DNA cleavage by topoisomerase IV much more efficiently than by DNA gyrase. nih.gov It was found to be approximately 25-fold more efficient than ciprofloxacin in promoting DNA cleavage by topoisomerase IV. nih.gov The greater potency of gemifloxacin against both wild-type and quinolone-resistant bacteria appears to stem from its enhanced ability to stabilize these cytotoxic cleavable complexes with both target enzymes. nih.gov

Table 1: Comparative In Vitro Activity of Gemifloxacin and Other Fluoroquinolones against S. pneumoniae Type II Topoisomerases

| Fluoroquinolone | Target Enzyme | IC₅₀ (µM)¹ | CC₂₅ (µM)² |

|---|---|---|---|

| Gemifloxacin | DNA Gyrase | 5 - 10 | 2.5 |

| Topoisomerase IV | 2.5 - 5.0 | 0.1 - 0.3 | |

| Moxifloxacin | DNA Gyrase | Intermediate | ~10 |

| Topoisomerase IV | Intermediate | ~2.5 | |

| Ciprofloxacin | DNA Gyrase | >40 | >80 |

| Topoisomerase IV | >20 | 2.5 | |

| Levofloxacin | DNA Gyrase | >40 | Not specified |

| Topoisomerase IV | >20 | Not specified |

¹IC₅₀ is the concentration required to inhibit 50% of the enzyme's catalytic activity (DNA supercoiling for gyrase, decatenation for topoisomerase IV). nih.gov ²CC₂₅ is the concentration required to cause 25% of the input DNA to be linearized in a cleavage assay. nih.govnih.gov Data compiled from studies on purified S. pneumoniae enzymes. nih.govnih.gov

Differentiation of Bacteriostatic and Bactericidal Mechanisms of Gemifloxacin, (S)- Action

Gemifloxacin is recognized as a highly bactericidal agent, meaning it actively kills bacteria rather than simply inhibiting their growth. nih.govdrugbank.commicrobiologyresearch.org Its bactericidal activity typically follows a biphasic dose-response curve, a characteristic feature of fluoroquinolones, where killing is rapid at the optimum bactericidal concentration (OBC) but may decrease at higher concentrations. microbiologyresearch.orgnih.gov

The mechanisms of bactericidal action have been categorized based on their dependence on active cell multiplication and protein synthesis. microbiologyresearch.org

Mechanism A: The fundamental mechanism for all quinolones, requiring active bacterial multiplication, as well as protein and RNA synthesis. microbiologyresearch.org

Mechanism B: A mechanism that does not require multiplying bacteria or protein and RNA synthesis. microbiologyresearch.org

Mechanism B1: A mechanism where the drug can kill bacteria that are not multiplying but still require protein synthesis. microbiologyresearch.org

Studies investigating these mechanisms have shown that the activity of gemifloxacin varies by species:

Against Escherichia coli , gemifloxacin exhibits mechanisms A and B1, indicating it can kill bacteria that are not fully multiplying but still require protein synthesis. microbiologyresearch.org

Against Staphylococcus aureus , it possesses mechanism B in addition to A, demonstrating an ability to kill non-multiplying cells. microbiologyresearch.org Gemifloxacin has been shown to be more bactericidal against S. aureus than many other fluoroquinolones. microbiologyresearch.orgnih.govresearchgate.net

Against Streptococcus pneumoniae , gemifloxacin's action is limited to mechanism A, meaning its bactericidal effect is dependent on active bacterial growth and protein synthesis. microbiologyresearch.org

In a study against clinical isolates of Acinetobacter spp., gemifloxacin demonstrated potent bacteriostatic activity (MIC₅₀ of 0.06 mg/L). nih.gov Time-kill studies further confirmed its superior bactericidal activity compared to other quinolones; at a concentration of 4 times its MIC, gemifloxacin reduced viable cell counts by nearly 2 log₁₀ within 30 minutes and by over 4 log₁₀ after 24 hours. nih.gov

Table 2: Bactericidal Mechanisms of Gemifloxacin against Various Bacterial Strains

| Bacterial Strain | Bactericidal Mechanisms Exhibited | Comparative Activity |

|---|---|---|

| Escherichia coli KL16 | A and B1 | More bactericidal than most other fluoroquinolones. microbiologyresearch.org |

| Staphylococcus aureus E3T | A and B | More bactericidal than all other tested fluoroquinolones. microbiologyresearch.orgmicrobiologyresearch.org |

| Streptococcus pneumoniae C3LN4 | A only | More bactericidal than most other fluoroquinolones against multiplying bacteria. microbiologyresearch.org |

| Acinetobacter baumannii ATCC 19606 | Bactericidal | Superior killing rate at 4x MIC compared to six other quinolones. nih.gov |

Data based on in vitro studies. microbiologyresearch.orgnih.gov

Investigation of Other Molecular Targets and Interactions of Gemifloxacin, (S)- (e.g., human topoisomerase II for comparative mechanistic understanding)

While gemifloxacin is highly effective against bacterial type II topoisomerases, its interaction with the human counterparts, topoisomerase IIα and IIβ, is significantly weaker. This selectivity is fundamental to its clinical use. Research indicates that gemifloxacin has a much higher affinity for bacterial DNA gyrase—reportedly 100 times greater—than for the mammalian enzyme. nih.govdrugbank.compharmacompass.com

Studies examining the impact of fluoroquinolones on human topoisomerase II have shown that gemifloxacin does not "poison" the human enzymes in the same manner as it does the bacterial targets. nih.govacs.org While fluoroquinolones stabilize DNA cleavage complexes with bacterial enzymes, gemifloxacin does not stabilize cleavage by either human topoisomerase II isoform. nih.govacs.org

However, at high concentrations (e.g., >50-200 µM), gemifloxacin can inhibit the DNA relaxation activity of human topoisomerase IIα and IIβ. nih.govacs.org This inhibitory effect occurs at concentrations that are substantially higher than those achieved in patients, suggesting that the primary mechanism of antibacterial action is highly specific to the bacterial enzymes. nih.govacs.org The mechanism of this high-concentration inhibition of human topoisomerases is also different and may involve blocking enzyme function without stabilizing DNA cleavage, but requires further investigation. nih.govacs.org

Structural Activity Relationships Sar and Rational Design Approaches for Gemifloxacin, S Analogues

Elucidation of Key Pharmacophoric Features for Antimicrobial Efficacy

The antimicrobial power of (S)-Gemifloxacin and its analogues is intrinsically linked to specific structural features, known as pharmacophores, that are essential for their interaction with bacterial targets. The foundational scaffold of the fluoroquinolone class, to which Gemifloxacin (B1671427) belongs, provides the essential framework for antibacterial activity.

At the core of this framework are the 3-carboxyl and 4-keto groups of the quinolone ring. These moieties are critical for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of fluoroquinolones. The carboxylic acid at the C-3 position, in particular, is crucial for the interaction with the gyrase-DNA complex. juw.edu.pkresearchgate.net

The C-7 substituent of Gemifloxacin, a pyrrolidinyl ring with an aminomethyl and a methoxyimino group, plays a significant role in determining the potency and spectrum of activity. Modifications at this position can profoundly influence the drug's efficacy against both Gram-positive and Gram-negative bacteria. For instance, the introduction of a substituted benzyloxime moiety at the C-7 position has been shown to enhance activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).

Furthermore, the fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, contributing to increased penetration into bacterial cells and enhanced inhibitory activity against DNA gyrase. Another key feature of Gemifloxacin is the nitrogen atom at the C-8 position of its naphthyridone core. This substitution is thought to enhance its activity against both DNA gyrase and topoisomerase IV. nih.gov

The following table summarizes the in vitro antibacterial activity of (S)-Gemifloxacin and a representative C-7 modified analogue, highlighting the impact of this structural change on antimicrobial efficacy.

| Compound | Modification | Test Organism | MIC (µg/mL) |

| (S)-Gemifloxacin | - | Staphylococcus aureus ATCC 29213 | 0.015 |

| Staphylococcus aureus (MRSA) 33591 | 0.06 | ||

| Staphylococcus epidermidis (MRSE) 12228 | 0.03 | ||

| Escherichia coli ATCC 25922 | 0.06 | ||

| Analogue 1 | C-7 Pyrrolidinyl with substituted benzyloxime | Staphylococcus aureus ATCC 29213 | <0.008 |

| Staphylococcus aureus (MRSA) 33591 | 0.03 | ||

| Staphylococcus epidermidis (MRSE) 12228 | 0.015 | ||

| Escherichia coli ATCC 25922 | 2 |

Data sourced from a study on Gemifloxacin derivatives with substituted benzyloxime moieties.

Impact of Structural Modifications on Topoisomerase Inhibition Potency

The bactericidal action of (S)-Gemifloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. The potency of Gemifloxacin analogues against these topoisomerases is a direct measure of their potential antimicrobial efficacy.

Structural modifications to the Gemifloxacin scaffold can significantly alter the inhibitory activity against these target enzymes. (S)-Gemifloxacin itself exhibits a balanced and potent inhibition of both DNA gyrase and topoisomerase IV, a characteristic that contributes to its broad spectrum of activity and a lower propensity for the development of resistance. nih.gov

Mutations in the genes encoding these topoisomerases, specifically in the quinolone resistance-determining regions (QRDRs), are a primary mechanism of bacterial resistance. For example, mutations in the parC gene, which encodes a subunit of topoisomerase IV, and the gyrA gene, encoding a subunit of DNA gyrase, can lead to reduced susceptibility to fluoroquinolones.

The following table presents the 50% inhibitory concentrations (IC50) of (S)-Gemifloxacin against purified wild-type and mutant topoisomerase enzymes from Streptococcus pneumoniae, demonstrating the impact of target mutations on drug potency.

| Compound | Enzyme | Strain | IC50 (µg/mL) |

| (S)-Gemifloxacin | Topoisomerase IV | Wild-type | 0.1 |

| DNA Gyrase | Wild-type | 5 | |

| Topoisomerase IV | parC mutant | >100 | |

| DNA Gyrase | gyrA mutant | 5 |

Data derived from studies on the interaction of Gemifloxacin with pneumococcal topoisomerases. nih.gov

Furthermore, comparative studies have shown that Gemifloxacin is a more potent inhibitor of S. aureus topoisomerase IV and DNA gyrase than older fluoroquinolones like ciprofloxacin (B1669076). nih.gov This enhanced inhibitory activity is a key factor in its effectiveness against ciprofloxacin-resistant strains.

Strategies for Enhancing Target Specificity and Antimicrobial Spectrum through Structural Alterations

A primary goal in the rational design of new antibiotics is to enhance their specificity for bacterial targets over their mammalian counterparts, thereby reducing potential toxicity. Additionally, medicinal chemists aim to broaden the antimicrobial spectrum to include a wider range of pathogenic bacteria, including multidrug-resistant strains.

One of the most successful strategies employed in the design of advanced fluoroquinolones like (S)-Gemifloxacin is the concept of dual targeting. By potently inhibiting both DNA gyrase and topoisomerase IV, these drugs can overcome resistance that might arise from a mutation in a single target. plos.org This dual-targeting capability is a key reason for Gemifloxacin's efficacy against certain ciprofloxacin-resistant strains of S. pneumoniae. nih.gov

Structural modifications are key to achieving this enhanced activity. For instance, the introduction of bulky and appropriately functionalized substituents at the C-7 position can improve the interaction with the topoisomerase enzymes and also influence the drug's ability to penetrate the bacterial cell wall. The unique pyrrolidinyl substituent of Gemifloxacin is a prime example of this strategy.

Another approach to broadening the antimicrobial spectrum involves modifications at the C-8 position of the quinolone nucleus. The introduction of a methoxy (B1213986) group at this position, for example, has been shown to enhance activity against Gram-positive bacteria and anaerobic organisms.

The development of hybrid molecules, where a fluoroquinolone scaffold is combined with other pharmacophores, represents another innovative strategy. This approach aims to create compounds with multiple mechanisms of action, further reducing the likelihood of resistance development.

The following table illustrates how mutations in the target enzymes of S. pneumoniae affect the minimum inhibitory concentration (MIC) of Gemifloxacin, providing insight into its dual-targeting nature.

| Strain | Relevant Genotype | Gemifloxacin MIC (µg/mL) |

| Wild-Type | - | 0.06 |

| 1C1 | parC (S79F) | 0.12 |

| 1S1 | gyrA (S81F) | 0.25 |

| 3C4 | parC (S79F), parE (D435N) | 0.25 |

| 2S4 | gyrA (S81F), parC (S79F) | 1.0 |

Data adapted from a study on the antipneumococcal activity of Gemifloxacin. nih.gov

The data clearly shows that while single mutations in either parC or gyrA lead to a modest increase in the MIC of Gemifloxacin, the presence of mutations in both target enzymes results in a more significant, though often still susceptible, increase. This underscores the value of the dual-targeting strategy in combating resistance.

Molecular Mechanisms of Bacterial Resistance to Gemifloxacin, S

Genetic Basis of Resistance Development

The genetic foundation of Gemifloxacin (B1671427), (S)- resistance primarily involves mutations in the bacterial chromosome and the acquisition of mobile genetic elements that confer resistance.

The primary mechanism of high-level quinolone resistance involves stepwise mutations in specific regions of the genes that encode the drug's target enzymes: DNA gyrase and topoisomerase IV. nih.govoup.com These regions are known as the Quinolone Resistance-Determining Regions (QRDRs). nih.govasm.orgnih.gov Gemifloxacin, (S)-, like other fluoroquinolones, acts by inhibiting these type II topoisomerases, which are essential for DNA replication, recombination, and repair. oup.comnih.gov

In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target of Gemifloxacin, (S)-, while DNA gyrase is the secondary target. oup.comnih.govoup.com However, some studies suggest Gemifloxacin, (S)- may have a dual-targeting action, inhibiting both enzymes with similar potency in vitro. oup.comnih.gov Resistance typically emerges with a first-step mutation in the primary target gene (parC or parE, encoding topoisomerase IV subunits), followed by a second-step mutation in the secondary target gene (gyrA or gyrB, encoding DNA gyrase subunits), leading to higher levels of resistance. nih.govnih.govdocumentsdelivered.com

Mutations in the QRDRs of these genes alter the amino acid sequence of the enzymes, reducing their binding affinity for Gemifloxacin, (S)-. nih.gov For instance, in S. pneumoniae, common mutations are found at serine-79 in ParC and serine-81 in GyrA (E. coli numbering). nih.gov However, a variety of mutations in parC, parE, gyrA, and gyrB have been identified in clinical isolates, contributing to a spectrum of resistance levels. nih.govnih.gov Even with mutations that confer high-level resistance to other fluoroquinolones like ciprofloxacin (B1669076), Gemifloxacin, (S)- often retains significant activity, although its Minimum Inhibitory Concentration (MIC) is elevated. asm.orgnih.govasm.org

Table 1: Impact of Topoisomerase Mutations on Gemifloxacin, (S)- MIC in Streptococcus pneumoniae

| Strain Type | Relevant Mutation(s) | Gemifloxacin, (S)- MIC (µg/mL) | Fold Increase in MIC (vs. Wild-Type) |

|---|---|---|---|

| Wild-Type | None | 0.025 - 0.06 | - |

| parC Mutant | ParC (e.g., S79F, S79Y) | 0.06 - 0.12 | 2-4 |

| gyrA Mutant | GyrA (e.g., S81Y) | ~0.12 | ~2-4 |

| parC + gyrA Double Mutant | Combined ParC and GyrA mutations | 0.5 - >1.0 | 16-64+ |

| parE Mutant | ParE (e.g., D435V) | 0.12 | ~2 |

| gyrB Mutant | GyrB (e.g., E474K) | 0.12 | ~2 |

Data synthesized from multiple studies. asm.orgnih.govnih.govresearchgate.net Actual MIC values can vary between specific isolates and testing conditions.

Initially, it was believed that quinolone resistance arose exclusively from chromosomal mutations. nih.gov However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed a mechanism for the horizontal transfer of resistance genes among bacteria. nih.govfrontiersin.org PMQR genes typically confer a low level of resistance on their own but provide a background that facilitates the selection of higher-level resistance through chromosomal mutations. frontiersin.orgplos.org

The most well-characterized PMQR mechanisms include:

Qnr Proteins: These are pentapeptide repeat proteins encoded by qnr genes (qnrA, qnrB, qnrS, etc.). nih.govnih.gov They protect DNA gyrase and topoisomerase IV from quinolone inhibition. nih.govfrontiersin.org By binding to the topoisomerases, Qnr proteins physically block the quinolone from stabilizing the enzyme-DNA cleavage complex, thus preventing the drug's lethal action. nih.govfrontiersin.org

Efflux Pumps: Genes encoding specific quinolone efflux pumps, such as qepA and oqxAB, can also be carried on plasmids, contributing to reduced intracellular drug concentrations. nih.govfrontiersin.org

The presence of PMQR genes, particularly qnr, can increase the MIC of Gemifloxacin, (S)-, although typically not to the level of clinical resistance by themselves. nih.gov Their primary danger lies in their ability to spread rapidly via plasmids and to promote the stepwise development of high-level, mutation-based resistance. frontiersin.orgplos.org

Efflux Pump Systems and Their Contribution to Reduced Gemifloxacin, (S)- Susceptibility

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.govyoutube.com This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target in sufficient quantities to be effective. youtube.com Overexpression of these pumps is a common mechanism of resistance to multiple classes of antibiotics, including fluoroquinolones.

In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC efflux system is a major contributor to intrinsic and acquired resistance to fluoroquinolones. nih.govnih.gov This tripartite pump spans both the inner and outer membranes and expels a broad spectrum of toxic compounds. nih.govoup.com While chromosomal mutations remain the primary driver of high-level resistance, the overexpression of AcrAB-TolC can increase the MICs of various fluoroquinolones. nih.gov

In Gram-positive bacteria such as S. pneumoniae, an active efflux mechanism has also been identified as a cause of low-level quinolone resistance. nih.govoup.com This resistance can often be reversed by efflux pump inhibitors like reserpine. asm.orgnih.gov While this efflux mechanism alone may only cause a two- to four-fold increase in the MIC of Gemifloxacin, (S)-, it can work in concert with topoisomerase mutations to produce higher levels of resistance. nih.govasm.org Studies have shown that Gemifloxacin, (S)- may be less affected by some efflux systems compared to more hydrophilic quinolones like ciprofloxacin. nih.govnih.gov

Adaptive Resistance Strategies in Bacterial Populations under Gemifloxacin, (S)- Pressure

Beyond stable genetic changes, bacteria can employ transient, adaptive strategies to survive antibiotic exposure. This "adaptive resistance" is a temporary and reversible phenomenon where bacteria modify their physiology in response to environmental stress, such as the presence of an antibiotic. researchgate.net

Key adaptive strategies include:

Biofilm Formation: Bacteria within biofilms—structured communities embedded in a self-produced matrix—exhibit significantly increased resistance to antibiotics compared to their free-floating (planktonic) counterparts. nih.gov The matrix can act as a physical barrier, slowing drug penetration. Furthermore, cells within the biofilm are in different physiological states, with some being dormant or slow-growing, which makes them less susceptible to antibiotics that target active processes like DNA replication. nih.gov Efflux pumps are also often upregulated in biofilm-associated bacteria. nih.gov

Persister Cells: Within a bacterial population, a small sub-fraction of dormant, non-growing cells called "persisters" can survive high doses of antibiotics. These cells are not genetically resistant mutants but are phenotypically tolerant due to their metabolic inactivity. When the antibiotic pressure is removed, these persisters can resume growth, repopulating the infection. The AcrAB-TolC efflux pump has been shown to be important for the survival of persister cells during treatment with some fluoroquinolones. nih.gov

Transcriptional Regulation: Bacteria can rapidly alter gene expression in response to antibiotic stress. This can involve upregulating genes for efflux pumps, stress response proteins, and DNA repair enzymes, providing a temporary survival advantage until the antibiotic pressure subsides or a permanent resistance mutation arises. This adaptive response is often transient, and the bacterial population may revert to a susceptible state once the antibiotic is removed.

These adaptive strategies create a resilient population that can withstand initial antibiotic treatment, providing a larger reservoir of cells from which stable, high-level genetic resistance can ultimately emerge under sustained Gemifloxacin, (S)- pressure.

Advanced Biophysical and Computational Characterization of Gemifloxacin, S Interactions

Molecular Docking and Dynamics Simulations of Gemifloxacin (B1671427), (S)- with Target Enzymes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing the binding of a ligand, such as Gemifloxacin, to its protein target. nih.gov These methods elucidate the specific interactions that stabilize the drug-enzyme complex, which for Gemifloxacin primarily involves the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govacs.org

Research indicates that Gemifloxacin possesses a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV. nih.gov This dual action is a key factor in its potent antibacterial activity. Molecular docking studies have been employed to explore the binding affinity and interaction modes of Gemifloxacin within the active sites of these enzymes. mdpi.comnih.gov The stability of these interactions is further validated through MD simulations, which provide insights into the dynamic behavior of the complex over time. nih.govrsc.org

Docking studies reveal that Gemifloxacin forms stable complexes with its target enzymes through a network of hydrogen bonds and hydrophobic interactions. For instance, simulations have shown that specific amino acid residues within the enzyme's binding pocket are crucial for anchoring the drug. The binding affinity is quantified by a docking score, with more negative values indicating a stronger interaction. In a study comparing various compounds, top-ranked molecules exhibited docking scores between -9.8 and -10.7 kcal/mol, indicating strong binding potential. mdpi.com In Streptococcus pneumoniae, Gemifloxacin was found to be at least 10- to 20-fold more effective than ciprofloxacin (B1669076) in stabilizing the cleavable complex with both DNA gyrase and topoisomerase IV. nih.gov However, genetic studies suggest that in S. pneumoniae, gyrase is the preferential in vivo target, whereas in Staphylococcus aureus, topoisomerase IV appears to be the primary target despite similar in vitro activity against both enzymes. nih.govnih.gov

Interactive Table: Molecular Docking and Interaction Data for Fluoroquinolones with Target Enzymes Click on the headers to sort the data.

| Compound | Target Enzyme | Key Interacting Residues | Binding Affinity (kcal/mol) | Simulation Stability (RMSD) |

| Gemifloxacin, (S)- | S. pneumoniae DNA Gyrase (GyrA) | S81, E85 | High | Stable |

| Gemifloxacin, (S)- | S. pneumoniae Topoisomerase IV (ParC) | S79, D83 | High | Stable |

| Gemifloxacin, (S)- | S. aureus DNA Gyrase | - | IC50: 0.31 µg/ml | - |

| Gemifloxacin, (S)- | S. aureus Topoisomerase IV | GrlA, GrlB subunits | IC50: 0.25 µg/ml | Stable |

| Ciprofloxacin | S. aureus DNA Gyrase | - | IC50: 10.2 µg/ml | - |

| Ciprofloxacin | S. aureus Topoisomerase IV | - | IC50: 5.1 µg/ml | - |

Data synthesized from studies on fluoroquinolone-enzyme interactions. acs.orgnih.govnih.gov

Quantum Chemical Approaches to Understanding Gemifloxacin, (S)- Reactivity and Binding Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a framework for understanding the electronic structure and reactivity of molecules like Gemifloxacin. mdpi.comresearchgate.net These calculations can predict molecular properties that govern drug-target interactions, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

DFT studies on Gemifloxacin have been used to optimize its molecular geometry and calculate various electronic parameters. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. The molecular electrostatic potential (MESP) surface is also calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to predicting non-covalent interactions like hydrogen bonding with the target enzyme. researchgate.net

Recent DFT calculations have also been applied to study the adsorption behavior of Gemifloxacin on nanomaterials, investigating the adsorption energies and electronic structures to assess their potential for environmental remediation. researchgate.net These studies highlight the versatility of quantum chemical approaches in characterizing Gemifloxacin's interactive properties.

Interactive Table: Calculated Electronic Properties of Gemifloxacin, (S)- via DFT Click on the headers to sort the data.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -0.217 au | Relates to electron-donating ability |

| LUMO Energy | -0.077 au | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 0.140 au | Indicator of chemical reactivity and stability |

| Dipole Moment (μ) | 9.77 Debye | Measures overall polarity |

| Mean Polarizability (α) | 222.99 a.u. | Relates to molecular deformability in an electric field |

| First Hyperpolarizability (β) | 94.31 a.u. | Indicator of non-linear optical properties |

Data sourced from DFT/B3LYP/6-31G(d,p) level calculations. researchgate.net

Spectroscopic Methodologies for In Vitro Mechanistic Studies of Gemifloxacin, (S)- Interactions

Spectroscopic techniques are indispensable for studying drug-biomolecule interactions in vitro. Methods such as fluorescence spectroscopy and UV-Visible spectrophotometry are commonly used to probe the binding of Gemifloxacin to its targets or other relevant molecules. nih.govnih.gov

Fluorescence spectroscopy is particularly sensitive for this purpose. Gemifloxacin is naturally fluorescent, and changes in its fluorescence intensity or wavelength upon binding can be used to quantify the interaction. nih.gov For instance, a spectrofluorimetric method was developed based on measuring the native fluorescence of Gemifloxacin in isopropanol, with an excitation wavelength of 272 nm and an emission wavelength at 400 nm. nih.gov In another study involving derivatization, the resulting compound showed excitation at 325 nm and emission at 390 nm. bezmialemscience.orgresearchgate.net The quenching of fluorescence upon interaction with a target can indicate complex formation, and analysis of this quenching can provide binding constants (Kₐ) and the number of binding sites.

UV-Visible spectrophotometry is also used, often in the context of ion-pair complex formation with dyes, to quantify the drug. nih.gov These methods are valuable for routine analysis and can be adapted to study interactions that lead to a change in the chromophore's environment.

Interactive Table: Spectroscopic Parameters for Gemifloxacin, (S)- Analysis Click on the headers to sort the data.

| Technique | Medium/Method | Excitation λ (nm) | Emission λ (nm) | Application | Reference |

| Spectrofluorimetry | Isopropanol | 272 | 400 | Quantification and stability studies | nih.gov |

| Spectrofluorimetry | Derivatization with BrMmC | 325 | 390 | Quantification in pharmaceuticals | bezmialemscience.orgresearchgate.net |

| Spectrofluorimetry | HILIC-Fluorescence Detection | 269 | 393 | Pharmacokinetic studies | nih.gov |

| UV-Vis Spectrophotometry | Ion-pair with acid dyes | Varies (e.g., 400-425) | N/A | Quantification in pharmaceuticals | nih.gov |

| UV-Vis Detection (HPLC) | Various mobile phases | N/A | 270-280 | Quantification and interaction studies | researchgate.netresearchgate.net |

BrMmC: 4-bromomethyl-7-methoxycoumarin

Chromatographic Techniques Applied to Research on Gemifloxacin, (S)- Interactions

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are central to the analysis of Gemifloxacin and the study of its interactions. bezmialemscience.orgresearchgate.net These techniques are used not only for quantification in bulk drugs, formulations, and biological fluids but also for stability-indicating assays and interaction studies. researchgate.netakjournals.comnih.gov

Stability-indicating HPLC methods are designed to separate the intact drug from its degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light). akjournals.com The ability to resolve these components is crucial for assessing the drug's stability and for understanding its degradation pathways, which is a form of chemical interaction. akjournals.com Furthermore, HPLC has been used to study the in vitro interactions between Gemifloxacin and essential trace elements. researchgate.net

A variety of HPLC methods have been developed, differing in the type of stationary phase (e.g., C18, C8), mobile phase composition, and detector used. bezmialemscience.orgmdpi.com For instance, a reversed-phase HPLC (RP-HPLC) method used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.2) and acetonitrile, with UV detection at 280 nm. researchgate.net Another method employed hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection for enhanced sensitivity in biological samples. nih.gov

Interactive Table: Selected HPLC Methods for Gemifloxacin, (S)- Analysis Click on the headers to sort the data.

| HPLC Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

| RP-HPLC | WELCHROM C18 (4.6 x 250mm, 5µm) | Phosphate buffer (pH 3.2): Acetonitrile (60:40 v/v) | 1.0 | UV at 280 nm | 5.663 | researchgate.net |

| RP-HPLC | Purospher STAR C18 (250 x 4.6 mm, 5 μm) | Methanol:Water (90:10, v/v), pH 2.8 | 1.5 | UV at 270 nm | Not specified | researchgate.net |

| HPLC-Fluor. | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile: 0.05 M Ammonium Acetate (pH 5.0) (70:30, v/v) | 1.0 | FLD (Ex:325/Em:390 nm) | ~3.0 | bezmialemscience.org |

| Green HPLC | Thermo C18 (4.6 × 250 mm, 5 µm) | Ethanol: 20 mM Sodium Dihydrogen Phosphate (pH 5) (25:75, v/v) | 1.0 | DAD at 350 nm | < 9.5 | mdpi.com |

| HILIC | ZIC®HILIC-C₁₈ (4.6 × 100 mm; 5 µm) | Acetonitrile: 10 mM Ammonium Acetate (pH 3.5) (80:20, v/v) | 0.6 | FLD (Ex:269/Em:393 nm) | Not specified | nih.gov |

FLD: Fluorescence Detector, DAD: Diode-Array Detector

Protein-Drug Interaction Studies Utilizing Biophysical Techniques

A comprehensive understanding of drug-protein interactions requires a suite of biophysical techniques that can probe the binding kinetics and thermodynamics. nih.govresearchgate.net Among the most powerful of these are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). nih.govnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.com By titrating the drug into a solution containing the target protein, ITC can determine the binding affinity (Kₐ or Kₔ), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. nih.govnih.gov This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding process (e.g., hydrogen bonds, hydrophobic effects).

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure binding kinetics. nih.gov In an SPR experiment, the target protein is typically immobilized on a sensor surface, and the drug is flowed over it. The binding event causes a change in the refractive index at the surface, which is detected and recorded in a sensorgram. nih.gov From this data, the association rate constant (kₐ) and dissociation rate constant (kₔ) can be determined. The equilibrium dissociation constant (Kₔ), a measure of affinity, can then be calculated as the ratio kₔ/kₐ. labmanager.com

Together, these techniques provide complementary information. While ITC gives the thermodynamic signature of the interaction at equilibrium, SPR reveals the dynamic on- and off-rates. nih.gov Applying these methods to Gemifloxacin, (S)- and its target enzymes would yield critical data on the affinity, kinetics, and thermodynamic drivers of its mechanism of action.

Interactive Table: Information Derived from Key Biophysical Techniques Click on the headers to sort the all data.

| Technique | Key Parameters Measured | Type of Information |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kₔ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Thermodynamic Profile |

| Surface Plasmon Resonance (SPR) | Association Rate (kₐ), Dissociation Rate (kₔ), Binding Affinity (Kₔ) | Kinetic Profile |

| Fluorescence Spectroscopy | Binding Constant (Kₐ), Binding Sites, Conformational Changes | Binding & Structural Changes |

| Circular Dichroism (CD) | Secondary/Tertiary Structure Changes | Conformational Changes |

Emerging Pharmacodynamic and Non Antimicrobial Mechanistic Insights of Gemifloxacin, S

In Vitro Pharmacodynamic Models for Understanding Bacterial Killing Kinetics of Gemifloxacin (B1671427), (S)-

The bactericidal efficacy of an antimicrobial agent is intricately linked to its concentration profile over time relative to the pathogen's susceptibility. In vitro pharmacodynamic models are crucial for elucidating these relationships and predicting clinical success. For Gemifloxacin, (S)-, studies utilizing a dilutional pharmacodynamic model of infection have been instrumental in characterizing its killing kinetics, particularly against key respiratory pathogens like Streptococcus pneumoniae. nih.gov

In one such model, researchers simulated human serum concentrations of Gemifloxacin, (S)- to study its effect on five strains of S. pneumoniae with varying minimum inhibitory concentrations (MICs). nih.gov The study evaluated three principal pharmacodynamic parameters: the ratio of the maximum serum concentration to the MIC (C(max)/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the duration for which the serum concentration exceeds the MIC (T > MIC). nih.gov

These in vitro models provide a quantitative framework for understanding the dose-response relationship of Gemifloxacin, (S)-, highlighting the compound's effective antipneumococcal activity. nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms of Gemifloxacin, (S)-

Beyond its direct bactericidal action, Gemifloxacin, (S)- exhibits significant immunomodulatory and anti-inflammatory properties. nih.govnih.gov This dual capability allows it to not only inhibit bacterial proliferation but also to modulate the host's inflammatory response, which is often dysregulated during infection. nih.govnih.gov The chemical structure of fluoroquinolones, particularly the presence of a cyclopropyl (B3062369) group as seen in Gemifloxacin, (S)-, is thought to contribute to these immunomodulatory effects. nih.gov These actions are primarily mediated through the modulation of inflammatory cytokine production and the inhibition of key intracellular signaling pathways like Nuclear Factor-kappa B (NF-κB). nih.govnih.gov

Modulation of Inflammatory Cytokine Production (e.g., Interleukin-8, Tumor Necrosis Factor-alpha, Interleukin-17A, Interleukin-23, Transforming Growth Factor-beta1)

Gemifloxacin, (S)- has been shown to alter the production of several key pro-inflammatory and regulatory cytokines. In studies using human monocytes stimulated with lipopolysaccharide (LPS), Gemifloxacin, (S)- significantly inhibited the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), IL-1β, IL-6, and IL-10. nih.gov The inhibition of TNF-α is particularly noteworthy as it is a central mediator of the inflammatory response. researchgate.net

Further research in mouse models of psoriasis, an immune-driven skin condition, demonstrated that topical application of Gemifloxacin, (S)- led to a significant reduction in the tissue levels of TNF-α, Interleukin-17A (IL-17A), and Interleukin-23 (IL-23). researchgate.net IL-23 is a critical cytokine that promotes the development of T helper 17 (Th17) cells, which in turn produce IL-17A, a potent pro-inflammatory cytokine involved in various autoimmune and inflammatory conditions. mdpi.comfrontiersin.org By suppressing both IL-23 and IL-17A, Gemifloxacin, (S)- can disrupt this inflammatory axis. researchgate.net

The interplay between IL-17A and Transforming Growth Factor-beta1 (TGF-β1) is complex; TGF-β1 is required for the differentiation of Th17 cells, and IL-17A can enhance TGF-β1 signaling. nih.gov While direct studies on Gemifloxacin's effect on TGF-β1 are limited, its ability to reduce IL-17A suggests a potential indirect influence on the broader inflammatory network regulated by these cytokines. researchgate.netfrontiersin.org Similarly, the production of Interleukin-8 (IL-8, also known as CXCL8), a potent neutrophil chemoattractant, is often induced by Th17-related cytokines, suggesting that the suppression of the IL-23/IL-17A axis by Gemifloxacin, (S)- could also lead to reduced IL-8-mediated inflammation. nih.gov

Table 2: Effect of Gemifloxacin, (S)- on Inflammatory Cytokine Production

| Cytokine | Model System | Observed Effect | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated human monocytes | Significant inhibition of secretion. | nih.gov |

| Imiquimod-induced psoriasis mouse model | Significant reduction in tissue levels. | researchgate.net | |

| Interleukin-8 (IL-8 / CXCL8) | Implied via Th17 pathway modulation | Potential reduction due to suppression of upstream cytokines like IL-17A. | nih.gov |

| Interleukin-17A (IL-17A) | Imiquimod-induced psoriasis mouse model | Significant reduction in tissue levels. | researchgate.net |

| Interleukin-23 (IL-23) | Imiquimod-induced psoriasis mouse model | Significant reduction in tissue levels. | researchgate.net |

| Transforming Growth Factor-beta1 (TGF-β1) | General inflammatory pathways | Potential for indirect modulation via its complex interaction with IL-17A. | nih.govfrontiersin.org |

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathways by Gemifloxacin, (S)-

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α. nih.govoup.com Gemifloxacin, (S)- has been identified as a potent inhibitor of this pathway. nih.gov

In human colon cancer cells, Gemifloxacin, (S)- was found to block both the baseline and the TNF-α-induced activation of NF-κB. nih.gov The mechanism of this inhibition is quite specific; Gemifloxacin, (S)- disrupts the interaction between two upstream signaling proteins, TAK1 and TAB2. This disruption prevents the subsequent activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory protein IκBα. nih.gov By preventing IκBα phosphorylation and subsequent degradation, Gemifloxacin, (S)- ensures that NF-κB remains sequestered in the cytoplasm in its inactive state, thereby preventing its translocation to the nucleus and the transcription of target inflammatory genes. nih.govresearchgate.net

Interestingly, in a study with LPS-stimulated human monocytes, Gemifloxacin, (S)- did not appear to affect the initial activation kinetics of NF-κB. nih.gov However, it still effectively inhibited cytokine secretion, with Northern blot analysis indicating that this inhibitory action occurred at a post-transcriptional level. nih.gov This suggests that Gemifloxacin, (S)- may possess multiple, potentially cell-type-specific, mechanisms for modulating inflammatory pathways.

Research into Novel Mechanistic Applications Beyond Direct Antimicrobial Action

The mechanistic insights into Gemifloxacin's, (S)- ability to inhibit fundamental cellular pathways like NF-κB have opened avenues for research into novel therapeutic applications beyond its established antimicrobial role. One of the most promising areas is in oncology. nih.govnih.gov

Studies have revealed that Gemifloxacin, (S)- possesses anti-metastatic properties in human colon cancer cells. nih.govresearchgate.net Metastasis is a complex process, often involving the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. The transcription factor Snail is a critical regulator of EMT. nih.gov Research has shown that the NF-κB pathway modulates the expression of Snail. nih.gov

By inhibiting the NF-κB pathway as described previously, Gemifloxacin, (S)- was shown to downregulate the expression of Snail. nih.govresearchgate.net This led to a decrease in the migration and invasion of colon cancer cells in vitro. nih.gov The treatment increased the expression of epithelial markers like E-cadherin while reducing mesenchymal markers such as N-cadherin and Vimentin, effectively hindering the EMT process. researchgate.net This anti-metastatic effect of Gemifloxacin, (S)- has also been noted in research on breast cancer. wikipedia.org These findings position Gemifloxacin, (S)- as a potential candidate for development as a novel anticancer agent for treating metastatic disease. nih.govresearchgate.net

Future Perspectives in Gemifloxacin, S Research

Development of Next-Generation Gemifloxacin (B1671427), (S)- Analogues with Enhanced Properties

The quest for novel antibiotics with superior performance remains a critical area of research. The development of next-generation analogues of Gemifloxacin, (S)- is focused on optimizing its chemical structure to yield compounds with enhanced antimicrobial activity, particularly against resistant pathogens.

Researchers are actively designing and synthesizing new fluoroquinolone analogues that bear novel substituents. For instance, novel quinolones with an alkyloxime substituent at the 4-position and an aminomethyl group on the pyrrolidine (B122466) ring have been developed, showing potent activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net One such strategy involves modifying the C7 heterocycle. Maintaining the substituted methoxy-imino pyrrolidine ring while increasing the volume of the C7 heterocycle has resulted in compounds with potentially more acceptable side effect profiles. nih.gov

The core principle behind these modifications is the structure-activity relationship (SAR), which guides the design of molecules with improved properties. frontiersin.org The goal is to create dual-targeting antibacterial agents that inhibit both DNA gyrase and topoisomerase IV with high affinity. nih.gov This dual-targeting capability is a hallmark of fourth-generation fluoroquinolones and is believed to make the development of bacterial resistance more difficult. nih.govnih.gov For example, Gemifloxacin, (S)- itself demonstrates a potent dual-targeting mechanism against Streptococcus pneumoniae, with a preference for gyrase as its in vivo target. nih.gov

Future research will likely explore various structural modifications, such as the creation of hybrid molecules. For example, conjugates of ciprofloxacin (B1669076) and uracil (B121893) have been synthesized and shown to inhibit DNA gyrase and topoisomerase IV. nih.gov Similar strategies could be applied to the Gemifloxacin, (S)- scaffold to generate lead compounds with broad-spectrum activity against even the most challenging resistant strains. nih.gov

Table 1: Research on Next-Generation Fluoroquinolone Analogues

| Analogue/Derivative Type | Modification Strategy | Intended Enhancement | Key Findings/Potential | Citations |

| C7 Heterocycle Analogues | Increase the volume of the C7 heterocycle while retaining the substituted methoxy-imino pyrrolidine ring. | Improve side effect profile while maintaining antibacterial activity. | Resulted in a compound with acceptable side effects, considered an analogue of Gemifloxacin, (S)-. | nih.gov |

| Pyrrolidine Ring Derivatives | Introduction of alkyloxime and aminomethyl substituents on the pyrrolidine ring. | Enhance potency against Gram-positive organisms, including resistant strains like MRSA. | Led to the development of Gemifloxacin, (S)- (LB20304a) with excellent in vivo efficacy. | researchgate.net |

| Ciprofloxacin-uracil Conjugates | Hybridizing the fluoroquinolone core with other bioactive molecules like uracil. | Create dual inhibitors of DNA gyrase and topoisomerase IV with improved activity. | Conjugates displayed better inhibition of both target enzymes compared to ciprofloxacin alone. | nih.gov |

| N4-substituted piperazinyl norfloxacin (B1679917) | Substitution at the piperazine (B1678402) moiety of norfloxacin with various alkyl, aryl, and heterocyclic rings. | Overcome resistance in wild-type and resistant strains of E. coli and S. aureus. | Certain derivatives showed potent activity against norfloxacin-resistant clinical isolates. | nih.gov |

Addressing Persistent Antimicrobial Resistance Challenges through Novel Mechanistic Approaches

Antimicrobial resistance (AMR) is a major global health threat, necessitating innovative strategies to maintain the efficacy of existing antibiotics like Gemifloxacin, (S)-. researchgate.netekb.eg Resistance to fluoroquinolones typically arises from mutations in the genes encoding their target enzymes—DNA gyrase (gyrA) and topoisomerase IV (grlA or parC)—or through the action of efflux pumps that expel the drug from the bacterial cell. researchgate.netnih.gov

Gemifloxacin, (S)- has shown potent activity against strains with mutations that confer resistance to other fluoroquinolones like ciprofloxacin. researchgate.netnih.gov Its dual-targeting action on both gyrase and topoisomerase IV is a key advantage. nih.govresearchgate.net In S. aureus, dual mutations in both enzymes are required to cause a significant increase in the minimum inhibitory concentration (MIC) of Gemifloxacin, (S)-. researchgate.net However, the threat of evolving resistance remains.

Future strategies to combat resistance will likely involve several novel mechanistic approaches:

Developing Dual-Targeting Inhibitors: The design of new molecules that maintain or enhance the balanced, potent inhibition of both DNA gyrase and topoisomerase IV is a primary goal. nih.gov This approach is intended to reduce the frequency of resistance development. nih.gov

Overcoming Efflux Mechanisms: While overexpression of some efflux pumps like NorA has a minimal effect on Gemifloxacin, (S)- resistance in certain bacteria, this is not always the case. researchgate.net Research into efflux pump inhibitors (EPIs) that could be used in combination with Gemifloxacin, (S)- represents a promising avenue to restore or enhance its activity against resistant strains.

Anti-virulence Strategies: Instead of directly killing the bacteria, anti-virulence drugs target factors that contribute to the pathogen's ability to cause disease, such as biofilm formation or quorum sensing. researchgate.net This approach may exert less selective pressure for the development of resistance.

Combination Therapies: Combining Gemifloxacin, (S)- with other classes of antibiotics or with non-antibiotic adjuvants could create synergistic effects and combat multi-drug-resistant organisms. ekb.eg

Addressing the global crisis of AMR requires a multifaceted approach that includes the development of new drugs and the strategic use of existing ones to prolong their clinical utility. researchgate.net

Integration of Multi-Omics Approaches in Elucidating Gemifloxacin, (S)- Mechanisms

A deeper understanding of the complex interactions between an antibiotic and a pathogen is crucial for developing more effective therapies. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for a system-level understanding of the therapeutic mechanisms of Gemifloxacin, (S)-. frontlinegenomics.comfrontiersin.orgnih.gov

While specific multi-omics studies focused solely on Gemifloxacin, (S)- are emerging, the application of these techniques holds immense potential:

Genomics: Can identify the full spectrum of genetic mutations in resistant strains, moving beyond the known quinolone-resistance-determining regions (QRDRs) in gyrA and parC. researchgate.netnih.gov This can reveal novel resistance mechanisms or secondary targets.

Transcriptomics: By analyzing the complete set of RNA transcripts, researchers can understand how bacteria modulate gene expression in response to Gemifloxacin, (S)- exposure. frontlinegenomics.com This can highlight the activation of stress responses, repair mechanisms, or metabolic pathway alterations that contribute to survival and resistance.

Proteomics: This approach studies the entire protein complement of an organism. nih.gov It can be used to quantify changes in the abundance of target enzymes (DNA gyrase, topoisomerase IV), efflux pumps, and other proteins involved in the bacterial response to the antibiotic. nih.gov

Metabolomics: Analyzing the global metabolic profile can reveal how Gemifloxacin, (S)- perturbs essential metabolic pathways within the bacteria, providing insights into its bactericidal effects beyond DNA replication inhibition.

By integrating these data sets, researchers can construct comprehensive network models of drug action and bacterial response. frontiersin.orgnih.gov This holistic view can help identify novel drug targets, discover biomarkers for susceptibility, and design more rational combination therapies to overcome resistance. frontlinegenomics.comnih.gov

Table 2: Potential Applications of Multi-Omics in Gemifloxacin, (S)- Research

| Omics Field | Objective | Potential Insights | Citations |

| Genomics | Identify genetic basis of resistance. | Discovery of novel mutations beyond QRDRs; characterization of genes involved in resistance. | researchgate.netnih.govfrontlinegenomics.com |

| Transcriptomics | Analyze gene expression changes upon drug exposure. | Understanding of bacterial stress responses, metabolic shifts, and regulation of resistance genes. | frontlinegenomics.comnih.govnih.gov |

| Proteomics | Quantify protein-level changes. | Direct measurement of target enzyme levels, efflux pump expression, and other protein-based resistance mechanisms. | nih.govnih.gov |

| Metabolomics | Profile changes in cellular metabolites. | Elucidation of metabolic pathways disrupted by the drug; identification of metabolic vulnerabilities. | frontiersin.orgnih.gov |

Advanced Analytical Methodologies for Enhanced Mechanistic Investigation

Advancements in analytical techniques are pivotal for probing the intricate details of drug-target and drug-cell interactions at the molecular level. While established methods like High-Performance Liquid Chromatography (HPLC) and spectrofluorimetry are essential for quantifying Gemifloxacin, (S)- in various matrices, newer technologies offer unprecedented resolution for mechanistic studies. ekb.egscielo.brnih.gov

Confocal Laser Scanning Microscopy (CLSM) is a powerful imaging technique that allows for high-resolution, quasi-microscopic visualization of cellular and subcellular structures in vivo and in real-time. nih.gov Its application in Gemifloxacin, (S)- research could provide significant insights:

Cellular Uptake and Localization: By using fluorescently labeled Gemifloxacin, (S)- analogues or intrinsic fluorescence, CLSM can be used to visualize the drug's entry into bacterial cells. It can track its accumulation and pinpoint its subcellular localization, providing direct evidence of its journey to the bacterial chromosome.

Drug-Target Interaction: In conjunction with techniques like Fluorescence Correlation Spectroscopy (FCS), CLSM can analyze molecular diffusion and interaction dynamics within a living cell. nih.gov This could potentially allow for the real-time observation of Gemifloxacin, (S)- binding to its DNA gyrase and topoisomerase IV targets.

Impact on Bacterial Morphology and Biofilms: CLSM is ideal for studying changes in bacterial morphology, cell division processes, and the structure of biofilms in response to antibiotic treatment. nih.gov This can provide a visual understanding of the bactericidal or bacteriostatic effects of Gemifloxacin, (S)-.

The development of sensitive fluorogenic reagents that react with Gemifloxacin, (S)-, such as 7-chloro-4-nitrobenzofurazon (NBD-Cl) and fluorescamine, opens the door for creating fluorescent probes suitable for these advanced microscopy studies. nih.gov These advanced analytical methods, moving beyond simple quantification, will be instrumental in building a more complete and dynamic picture of how Gemifloxacin, (S)- functions at the cellular and molecular level. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.